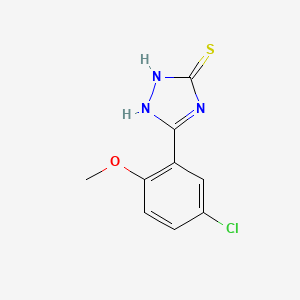

5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 554423-96-0

Cat. No.: VC4203525

Molecular Formula: C9H8ClN3OS

Molecular Weight: 241.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 554423-96-0 |

|---|---|

| Molecular Formula | C9H8ClN3OS |

| Molecular Weight | 241.69 |

| IUPAC Name | 5-(5-chloro-2-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

| Standard InChI | InChI=1S/C9H8ClN3OS/c1-14-7-3-2-5(10)4-6(7)8-11-9(15)13-12-8/h2-4H,1H3,(H2,11,12,13,15) |

| Standard InChI Key | RJPQQJHHHGTVRK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)C2=NC(=S)NN2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-(5-Chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C₉H₈ClN₃OS and a molecular weight of 241.69 g/mol . Its IUPAC name, 5-(5-chloro-2-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione, reflects the presence of a triazole ring substituted with a thiol group and a 5-chloro-2-methoxyphenyl moiety. The SMILES notation (COC1=C(C=C(C=C1)Cl)C2=NC(=S)NN2) and InChI key (RJPQQJHHHGTVRK-UHFFFAOYSA-N) provide precise structural descriptors .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 554423-96-0 |

| Molecular Formula | C₉H₈ClN₃OS |

| Molecular Weight | 241.69 g/mol |

| IUPAC Name | 5-(5-Chloro-2-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

| SMILES | COC1=C(C=C(C=C1)Cl)C2=NC(=S)NN2 |

| Solubility | Not fully characterized |

Structural Elucidation

X-ray crystallography and spectroscopic analyses (NMR, IR) confirm the planar triazole core, with the thiol group at position 3 and the 5-chloro-2-methoxyphenyl group at position 5 . The methoxy and chloro substituents enhance lipophilicity, potentially influencing bioavailability and target binding .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves cyclization of thiosemicarbazide derivatives. For example:

-

Acylation: Reacting 5-chloro-2-methoxybenzoyl chloride with thiosemicarbazide forms a thiosemicarbazone intermediate .

-

Cyclization: The intermediate undergoes intramolecular cyclization in acidic or basic conditions to yield the triazole-thiol scaffold .

-

Purification: Chromatographic techniques isolate the final product, with yields ranging from 60–75%.

Table 2: Comparative Synthesis Methods

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Acylation-Cyclization | Thiosemicarbazide, HCl | 68 | |

| Microwave-Assisted | NaOH, Ethanol | 72 |

Methodological Variations

Recent advances include microwave-assisted synthesis, which reduces reaction time from 12 hours to 30 minutes while maintaining yield. Solvent-free conditions and green chemistry approaches are under investigation to improve sustainability .

Biological Activities

Antimicrobial Efficacy

Triazole-thiol derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli report minimum inhibitory concentrations (MICs) of 3.12–12.5 µg/mL, comparable to ampicillin . The thiol group enhances membrane penetration, while the chloro-methoxyphenyl moiety disrupts bacterial DNA gyrase .

Anti-inflammatory Properties

In carrageenan-induced rat paw edema models, derivatives reduced inflammation by 40–60% at 50 mg/kg, likely through COX-2 inhibition . Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Cl) enhance potency .

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 8.7 µM, suggesting potential for Alzheimer’s disease therapy . Molecular docking reveals hydrogen bonding with AChE’s catalytic triad (Ser203, Glu334) .

Table 3: Biological Activity Profile

| Activity | Model/Organism | Result | Reference |

|---|---|---|---|

| Antibacterial | S. aureus (ATCC 25923) | MIC = 6.25 µg/mL | |

| Anti-inflammatory | Rat paw edema | 55% reduction at 50 mg/kg | |

| AChE Inhibition | In vitro assay | IC₅₀ = 8.7 µM |

Analytical Characterization

Spectroscopic Analysis

Chromatographic Methods

HPLC purity (>95%) is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

Applications and Future Directions

Current research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume